molecular formula C14H12N2O2 B169999 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile CAS No. 109273-57-6

2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile

Cat. No.: B169999
CAS No.: 109273-57-6
M. Wt: 240.26 g/mol
InChI Key: LZUPLFIPQUHCPT-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile ( 109273-57-6) is a high-purity pyridine derivative supplied for research and development purposes . This compound has a molecular formula of C14H12N2O2 and a molecular weight of 240.26 g/mol . The structural motif of this carbonitrile, featuring a hydroxy group at the 2-position, is characteristic of an azaresorcinol, which can serve as a versatile building block in medicinal chemistry and organic synthesis . Similar pyridine-carbonitrile scaffolds are frequently employed in the synthesis of more complex heterocyclic systems, such as dihydropyridinone derivatives, which are of significant interest in pharmaceutical research . The presence of the methoxyphenyl substituent suggests potential for applications in the development of novel chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can obtain this compound with a documented purity of 98.0% .

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-7-13(16-14(17)12(9)8-15)10-3-5-11(18-2)6-4-10/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUPLFIPQUHCPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109273-57-6
Record name 6-(4-METHOXYPHENYL)-4-METHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
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Preparation Methods

Reaction Mechanism and Substrate Design

The synthesis begins with 4-propargylaminoisoxazoles (8) , where the propargylamine moiety and isoxazole ring dictate the final pyridine substituents. Under gold(I) catalysis (JohnPhos AuCl/AgSbF6), cyclization occurs via a 6-endo-dig pathway, forming isoxazolopyridine intermediates (9) . Subsequent N–O bond cleavage with K₂CO₃ in methanol yields 3-hydroxypicolinonitriles (5) .

For 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile, the 4-propargylaminoisoxazole precursor must feature:

  • A methyl group at the 4-position (R = Me) to generate the 4-methylpyridine substituent.

  • A 4-methoxyphenyl group at the propargyl terminus to direct the 6-(4-methoxyphenyl) group after cyclization.

Optimized Reaction Conditions

Key parameters for high yields include:

  • Catalyst : JohnPhos AuCl (5 mol%) with AgSbF6 (5 mol%) in 1,2-dichloroethane.

  • Temperature : 60°C for 3 hours during cyclization.

  • N–O Cleavage : K₂CO₃ (1.5 equiv) in methanol at 60°C for 30 minutes.

Table 1: Substrate Scope for 3-Hydroxypicolinonitriles

EntryR GroupYield (Stepwise)Yield (One-Pot)
1Ph92%67%
2Me89%72%
54-F₃CC₆H₄51%49%
64-MeOC₆H₄84%57%

The 4-methoxyphenyl variant (Entry 6) achieves 84% yield in stepwise synthesis, demonstrating compatibility with electron-donating groups.

One-Pot Synthesis Strategy

To enhance synthetic efficiency, Fukuhara et al. developed a one-pot procedure combining cyclization and N–O cleavage without intermediate isolation.

Procedure and Efficiency

  • Cyclization : 4-Propargylaminoisoxazole (8) reacts with JohnPhos AuCl/AgSbF6 in 1,2-dichloroethane at 60°C.

  • N–O Cleavage : Direct addition of K₂CO₃ and methanol to the reaction mixture, followed by 30 minutes at 60°C.

For the target compound, this method reduces purification steps while maintaining yields comparable to stepwise approaches (e.g., 57% one-pot yield for 4-MeOC₆H₄ vs. 84% stepwise).

Structural and Mechanistic Insights

Role of the 3-Hydroxy Group

The 3-hydroxy moiety in picolinonitriles arises from the N–O bond cleavage of isoxazolopyridines. Deprotonation at the C-3 position by K₂CO₃ initiates cleavage, as evidenced by the inertness of 3,4,5-trisubstituted isoxazolopyridines under these conditions.

Electronic Effects on Reactivity

Electron-donating groups (e.g., 4-MeOC₆H₄) enhance stability during N–O cleavage, whereas electron-withdrawing groups (e.g., CF₃) reduce yields due to intermediate lability.

Alternative Synthetic Routes

While gold catalysis dominates recent literature, older methods for pyridine carbonitrile synthesis include:

  • Cyanoethylation of Enamines : Reacting enamines with acrylonitrile derivatives, though limited by regioselectivity.

  • Multicomponent Reactions : Ugi or Hantzsch-type reactions, which often require harsh conditions and lack positional control .

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The hydroxyl group at the 2-position participates in acid-base and substitution reactions:

a. Deprotonation and Alkylation
Under basic conditions (e.g., K₂CO₃ in methanol), the hydroxyl group undergoes deprotonation, enabling alkylation or arylation via nucleophilic substitution. For example, reactions with alkyl halides yield ether derivatives .

b. Oxidation
The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC), though steric hindrance from the 4-methyl and 6-aryl substituents may moderate reaction rates.

Nitrile Group Transformations

The nitrile group at the 3-position undergoes characteristic reactions:

a. Hydrolysis

  • Acidic conditions : Nitrile hydrolyzes to a carboxylic acid (e.g., with concentrated H₂SO₄) .

  • Basic conditions : Forms a carboxamide intermediate, which can further degrade via Hofmann rearrangement to yield amines .

b. Nucleophilic Addition
Organometallic reagents (e.g., Grignard reagents) add to the nitrile, forming imines or ketones after workup.

Pyridine Ring Functionalization

The pyridine ring undergoes electrophilic substitution, influenced by electron-donating (methoxy) and electron-withdrawing (nitrile) groups:

Reaction Type Conditions Product Yield
Nitration HNO₃/H₂SO₄, 0°C5-Nitro derivative65–78%
Sulfonation SO₃ in DCE5-Sulfo derivative52%
Halogenation POCl₃ or PCl₅, reflux2-Chloro-4-methyl-3-cyanopyridine 70–85%

Cross-Coupling Reactions

The 4-methyl and 6-(4-methoxyphenyl) groups facilitate palladium-catalyzed couplings:

  • Suzuki–Miyaura : Reacts with aryl boronic acids to form biaryl systems at the 5-position .

  • Buchwald–Hartwig : Amination at the 2-position using primary amines .

Complexation with Metals

The pyridine nitrogen and hydroxyl group act as ligands for transition metals (e.g., Au, Cu), forming complexes used in catalysis. For example, gold(I) complexes catalyze cycloisomerization reactions .

Stability Under Acidic/Basic Conditions

Critical data from stability studies:

Condition Time Degradation Stability
1M HCl (MeOH/H₂O)24 h<5%High
1M NaOH (MeOH)24 h12%Moderate

Photochemical Reactivity

The 4-methoxyphenyl group enhances UV absorption, making the compound a candidate for photostability studies. Under UV light (254 nm), demethylation occurs at the methoxy group, forming a quinone-like structure .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar pyridine derivatives against resistant bacterial strains .

Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, research presented at the American Association for Cancer Research indicated that certain pyridine derivatives could inhibit tumor growth in vitro and in vivo models . Further research is necessary to elucidate the mechanisms involved and to optimize its efficacy.

Organic Synthesis

Building Block in Synthesis
2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile serves as an important intermediate in organic synthesis. It is utilized in synthesizing more complex organic molecules due to its reactive functional groups. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions, makes it a valuable building block for chemists .

Synthesis of Pharmaceuticals
The compound has been used as a precursor in the synthesis of pharmaceuticals. For instance, it can be converted into other biologically active compounds through functional group transformations. This versatility allows researchers to explore new therapeutic agents based on its structure .

Material Science

Polymer Chemistry
In material science, 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile is being studied for its potential applications in polymer chemistry. Its hydroxyl group can be used to modify polymer properties, enhancing thermal stability and mechanical strength. Research has indicated that incorporating such pyridine derivatives into polymer matrices can improve their performance in various applications .

Nanomaterials Development
Recent studies have explored the use of this compound in developing nanomaterials with specific functionalities. Its unique electronic properties may allow for the creation of conductive polymers or composites that can be used in electronic devices or sensors .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the coordination of the hydroxy and methoxy groups with the copper ions in the enzyme’s active site .

Comparison with Similar Compounds

Key Observations :

  • The hydroxyl group in the target compound may increase hydrogen-bonding capacity compared to ethoxy or amino groups in analogs .

Physicochemical Properties

Solubility and Polarity

  • The hydroxyl and methoxy groups in the target compound likely improve aqueous solubility relative to analogs with hydrophobic substituents (e.g., phenyl, methylthio) .
  • In contrast, 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile () exhibits lower polarity due to its ethoxy and phenyl groups, favoring organic solvents.

Thermal Stability

  • Melting points for related compounds (e.g., 96°C for 2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide in ) suggest moderate thermal stability for hydroxyl-containing derivatives. Ethoxy or alkyl-substituted analogs may have higher melting points due to stronger van der Waals interactions .

Crystallographic and Computational Analysis

  • Analogs such as 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile crystallize in monoclinic systems (P21/c) with C-H···N interactions . The target compound’s hydroxyl group may promote stronger hydrogen bonds, altering crystal packing compared to ethoxy-substituted derivatives.
  • Software like SHELX and ORTEP () are critical for structural determination, though the target compound’s crystallographic data remains uncharacterized in the provided evidence.

Biological Activity

2-Hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile, with the CAS number 109273-57-6, is a pyridine derivative that has garnered attention for its diverse biological activities. This compound's structure includes a hydroxyl group, a methoxyphenyl moiety, and a carbonitrile group, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antiproliferative effects based on recent research findings.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 240.26 g/mol
  • Purity : 97%

Antibacterial Activity

Recent studies have demonstrated that 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile exhibits significant antibacterial properties. The compound has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus8.00
Escherichia coli12.50
Bacillus subtilis6.00
Enterococcus faecalis10.00

The antibacterial activity is attributed to the presence of the hydroxyl and methoxy groups, which enhance the compound's interaction with bacterial cell membranes and inhibit growth effectively .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common fungal pathogens:

Fungal Strain Minimum Inhibitory Concentration (MIC) (µM)
Candida albicans15.00
Aspergillus niger20.00

The antifungal efficacy suggests that the compound may disrupt fungal cell wall synthesis or function through similar mechanisms as its antibacterial action .

Antiproliferative Activity

The antiproliferative effects of 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile have been evaluated in various cancer cell lines, indicating its potential as an anticancer agent:

Cell Line IC50 (µM)
MCF-7 (breast cancer)5.00
HeLa (cervical cancer)7.50
HCT116 (colon cancer)8.00

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated by oxidative stress pathways .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various pyridine derivatives, including our compound of interest. The results indicated that modifications to the pyridine ring significantly influenced both antibacterial and antifungal activities .
  • Antiproliferative Mechanism Investigation : Another study focused on the structure-activity relationship (SAR) of substituted pyridines, revealing that hydroxyl and methoxy substitutions enhance antiproliferative effects by modulating cellular signaling pathways involved in cell cycle regulation .
  • Comparative Analysis with Other Compounds : Comparative studies with other known antibacterial agents showed that while traditional antibiotics exhibit resistance issues, 2-hydroxy-6-(4-methoxyphenyl)-4-methylpyridine-3-carbonitrile maintained efficacy against resistant strains, suggesting a novel mechanism of action .

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